,2,3-Trimethylbutane-1,3-diol (TMD), also known as pinacol, is a small organic molecule with the chemical formula C₁₇H₁₆O₂. Research efforts related to TMD primarily focus on its synthesis and characterization. Studies have explored various methods for TMD synthesis, including:
Researchers have also employed various techniques to characterize TMD, such as:
While TMD itself does not have extensive established applications, it serves as a valuable precursor for various other chemicals used in scientific research. These include:
2,2,3-Trimethylbutane-1,3-diol is an organic compound with the molecular formula C7H16O2. It is classified as a diol due to the presence of two hydroxyl groups (-OH) attached to a branched hydrocarbon chain. The unique structure of this compound features three methyl groups bonded to the butane backbone, resulting in a highly branched molecule that exhibits distinct physical and chemical properties. This compound is also known for its application as an anti-knock additive in aviation fuels, where it helps prevent engine knocking by improving combustion efficiency .
Currently, there is no scientific literature available on the mechanism of action of 2,2,3-Trimethylbutane-1,3-diol in any biological system.
Information on the safety hazards of 2,2,3-Trimethylbutane-1,3-diol is limited. As a general precaution, unknown organic compounds should be handled with care, following standard laboratory safety protocols. Potential hazards may include:
The synthesis of 2,2,3-trimethylbutane-1,3-diol can be achieved through various methods:
2,2,3-Trimethylbutane-1,3-diol has a variety of applications across different fields:
Several compounds share structural similarities with 2,2,3-trimethylbutane-1,3-diol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Butanediol | C4H10O2 | A simpler diol without methyl branches |
2,2-Dimethyl-1,3-propanediol | C5H12O2 | Contains two methyl groups on the central carbon |
2,3-Butanediol | C4H10O2 | Hydroxyl groups on adjacent carbon atoms |
2,2,4-Trimethyl-1,3-pentanediol | C8H18O2 | Similar branching but with four carbons |
Uniqueness: The uniqueness of 2,2,3-trimethylbutane-1,3-diol lies in its highly branched structure due to the presence of three methyl groups. This branching enhances its hydrophobicity and affects its reactivity compared to other diols. Its specific applications in fuel technology further distinguish it from similar compounds .
2,2,3-Trimethylbutane-1,3-diol represents an important branched aliphatic diol with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol [1]. This compound, bearing the Chemical Abstracts Service registry number 16343-75-2, exhibits distinctive physical properties including a density of 0.949 g/cm³, a boiling point of 199.5°C at 760 mmHg, and a melting point range of 126-127°C [6]. The strategic positioning of hydroxyl groups at the 1 and 3 positions, combined with methyl substituents at the 2,2,3 positions, creates unique synthetic challenges and opportunities for methodological development.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₆O₂ | PubChem |
Molecular Weight (g/mol) | 132.20 | PubChem |
CAS Number | 16343-75-2 | ChemicalBook |
Density (g/cm³) | 0.949 | ChemSrc |
Boiling Point (°C) | 199.5 at 760 mmHg | ChemSrc |
Melting Point (°C) | 126-127 | ChemSrc |
Flash Point (°C) | 83.6 | ChemSrc |
Traditional synthetic methodologies for 2,2,3-trimethylbutane-1,3-diol rely primarily on established organic transformation protocols that have been refined over decades of synthetic organic chemistry development [9]. These classical approaches form the foundation upon which modern methodologies have been built, offering proven reliability and predictable outcomes.
The aldol condensation represents one of the most fundamental approaches to diol synthesis, particularly for branched structures like 2,2,3-trimethylbutane-1,3-diol [29] [32]. This methodology involves the base-catalyzed condensation of butanal derivatives with formaldehyde under controlled conditions. The reaction typically employs sodium hydroxide or potassium hydroxide as the base catalyst, operating at temperatures ranging from 80 to 140°C [29]. The process generates β-hydroxyaldehyde intermediates that can subsequently undergo reduction to yield the desired diol structure [32].
Research has demonstrated that the aldol condensation of n-butyraldehyde in the presence of alkaline-earth oxide catalysts produces mainly hydrated products alongside significant quantities of trimeric glycol esters [29]. The reaction mechanism involves the formation of enolate intermediates that attack carbonyl electrophiles, creating new carbon-carbon bonds while simultaneously introducing hydroxyl functionality [32].
Classical epoxide ring-opening strategies provide another reliable pathway to 2,2,3-trimethylbutane-1,3-diol synthesis [25] [27]. This approach utilizes 2,2,3-trimethylbutene oxide as the starting material, subjecting it to acid-catalyzed hydrolysis conditions [27]. The reaction proceeds through an anti-addition mechanism in acidic aqueous solutions, generating diols with predictable stereochemical outcomes [25].
The epoxide ring-opening methodology offers several advantages, including high regioselectivity and the ability to control stereochemical outcomes through careful selection of reaction conditions [25]. Moderate acid conditions facilitate nucleophilic attack by water molecules, leading to ring cleavage at the less sterically hindered position [27].
Direct reduction of appropriately substituted diketones or ketoalcohols represents a classical approach to diol synthesis [12]. This methodology employs metal hydride reducing agents such as sodium borohydride or lithium aluminum hydride in polar solvents under controlled temperature conditions [12]. The reduction typically proceeds at temperatures ranging from 0 to 25°C, achieving yields of 80-95% under optimized conditions.
Method | Starting Materials | Reaction Conditions | Typical Yield (%) |
---|---|---|---|
Aldol Condensation | Butanal derivatives, formaldehyde | Base catalyst (NaOH/KOH), 80-140°C | 60-80 |
Epoxide Ring Opening | 2,2,3-Trimethylbutene oxide | Acid catalyst, H₂O, 25-100°C | 70-90 |
Radical Oxidation | 2,2,3-Trimethylbutane + O₂ | Radical initiator, 480-500°C, 60-500 Torr | 30-50 |
Carbonyl Reduction | Corresponding diketone/ketoalcohol | Metal hydride, polar solvent, 0-25°C | 80-95 |
Contemporary synthetic methodologies for 2,2,3-trimethylbutane-1,3-diol synthesis have evolved to address the limitations of classical approaches while incorporating principles of efficiency, selectivity, and environmental sustainability [10] [13]. These modern approaches leverage advanced understanding of reaction mechanisms and catalyst design to achieve superior outcomes.
Modern oxygen-mediated synthesis pathways represent a significant advancement in diol formation methodology, offering improved atom economy and reduced environmental impact compared to traditional approaches [5] [11]. These methodologies harness molecular oxygen as both an oxidant and a source of oxygen incorporation, enabling direct conversion of hydrocarbon precursors to diol products.
Contemporary oxygen-mediated approaches utilize controlled oxidative conditions to achieve direct dihydroxylation of branched alkene precursors [15] [18]. Research has demonstrated that the decomposition of 2,2,3-trimethylbutane in the presence of oxygen under controlled temperature and pressure conditions can lead to selective diol formation [11]. The process operates at temperatures ranging from 40 to 180°C, with optimal conditions identified at 80-120°C [5].
The oxygen-mediated synthesis pathway employs specific pressure ranges of 2.5 to 15 bar of oxygen, with residence times varying from 5 to 150 minutes depending on the specific substrate and desired selectivity [5]. These conditions achieve selectivity levels of 70-80% for diol products while avoiding the use of expensive hydrogen peroxide or metal catalysts [5].
Metal-free electrochemical dihydroxylation represents an innovative approach to diol synthesis that operates under remarkably mild conditions [15]. This methodology proceeds smoothly at ambient temperatures without the addition of costly transition metals or stoichiometric amounts of chemical oxidants [15]. The transformation demonstrates broad substrate scope with unactivated alkenes, providing valuable dihydroxylated products in moderate to good yields [15].
Mechanistic studies have revealed that the electrochemical dihydroxylation process involves the formation of iodohydrin and epoxide intermediates during the reaction sequence [15]. This pathway offers significant advantages in terms of operational simplicity and environmental compatibility [15].
Parameter | Value/Range | Reference |
---|---|---|
Temperature Range (°C) | 40-180 | Patent EP3747858 |
Optimal Temperature (°C) | 80-120 | Patent EP3747858 |
Pressure Range (bar O₂) | 2.5-15 | Patent EP3747858 |
Residence Time (minutes) | 5-150 | Patent EP3747858 |
Selectivity (%) | 70-80 | Patent EP3747858 |
Conversion (%) | Variable | Literature |
Catalyst Type | Metal-free/heterogeneous | Various sources |
The development of catalyst-free methodologies represents a paradigm shift in diol synthesis, eliminating the need for expensive metal catalysts while maintaining high efficiency and selectivity [14] [18]. These approaches leverage inherent reactivity patterns and thermodynamically favorable reaction pathways to achieve desired transformations.
Advanced solvent-free methodologies have emerged as powerful tools for diol synthesis, operating under environmentally benign conditions while achieving exceptional atom economy [14]. Research has demonstrated the synthesis of methanol and diols from cyclic carbonates using tetrabutylammonium fluoride as a simple metal-free catalyst under solvent-free conditions [14]. This approach achieves methanol yields of 93% from propylene carbonate, with concomitant formation of the corresponding diol in excellent yields [14].
The solvent-free approach utilizes hydrosilanes as reducing agents under ambient pressure conditions, eliminating the need for high-pressure equipment or toxic solvents [14]. This methodology demonstrates remarkable efficiency, achieving 93% yield of propylene glycol from propylene carbonate under optimized conditions [14].
Catalyst-free thermal decomposition methodologies offer alternative routes to diol formation through controlled high-temperature processes [11]. The decomposition of 2,2,3-trimethylbutane in the presence of oxygen has been studied extensively at temperatures of 480 and 500°C over pressure ranges of 60-500 Torr [11]. These conditions facilitate carbon-hydrogen bond activation and subsequent oxygen incorporation to generate hydroxylated products [11].
Research has identified specific reaction mechanisms comprising radical initiation, oxygen addition, and hydrogen abstraction sequences that lead to diol formation [11]. The process demonstrates the feasibility of direct hydrocarbon functionalization without the requirement for metal catalysts [11].
Recent advances in transition-metal-free dihydroxylation have yielded innovative methodologies for vicinal diol synthesis [18]. A notable approach involves radical iodination followed by a sequence of oxidation steps, enabling direct and selective synthesis of vicinal diols under ambient reaction conditions [18]. This methodology proceeds through the formation of iodoalkane intermediates that undergo further oxidation to generate the desired diol products [18].
The transition-metal-free approach demonstrates broad scope for cyclic, linear, and branched alkanes, converting them selectively to vicinal diols under mild conditions [18]. The process operates through an unprecedented cascade reaction mechanism that eliminates the need for toxic metal catalysts [18].
Method | Reaction Conditions | Advantages | Limitations |
---|---|---|---|
Thermal Decomposition | 480-500°C, O₂ atmosphere | Simple setup, scalable | High temperature, low selectivity |
Electrochemical Dihydroxylation | Ambient temp, electrodes | Mild conditions, selective | Equipment dependent |
Photochemical Oxidation | UV irradiation, room temp | Energy efficient, clean | Light source required |
Solvent-Free Condensation | 150-200°C, solvent-free | No solvent waste, atom economical | Limited substrate scope |
The integration of green chemistry principles into 2,2,3-trimethylbutane-1,3-diol synthesis represents a critical evolution in methodology development, addressing environmental concerns while maintaining synthetic efficiency [19] [20] [24]. These approaches prioritize sustainability, renewable resource utilization, and waste minimization throughout the synthetic process.
Contemporary green chemistry approaches emphasize the utilization of biomass-derived precursors for diol synthesis, reducing dependence on fossil fuel-based starting materials [22] [24]. Research has demonstrated the successful conversion of lignocellulose-based cyclic esters to branched diols under optimized conditions, achieving yields of 68-91% with up to 99% conversion [22]. These methodologies employ combined fermentation and catalytic processes to obtain biorenewable branched diols from sustainable biomass sources [22].
The biomass conversion approach has been validated with saturated, partially saturated, and unsaturated lactones, demonstrating the versatility of this green chemistry strategy [22]. A plausible mechanism for the hydrogenation process involves ring-opening reactions through partial hydrogenation of double bonds, providing a sustainable pathway to diol products [22].
The development of renewable reagent systems represents a fundamental shift toward sustainable diol synthesis [20] [23]. Recent research has introduced modular synthetic approaches employing Passerini reactions followed by thiol-ene click reactions to prepare biomass-based diols [20]. This methodology utilizes readily available biobased materials including acids, aldehydes, isonitriles, and hydroxythiol as building blocks [20].
The renewable reagent approach offers convenient and efficient access to structurally diverse diols without requiring catalysts and under mild reaction conditions [20]. The method demonstrates precise control over aliphatic pendant chain length, facilitating the development of specialized applications such as waterborne polyurethane films with exceptional performance characteristics [20].
Innovative approaches utilizing fructose-derived precursors have yielded rigid diol structures with spirocyclic architectures [19] [23]. Research has demonstrated the synthesis of spirocyclic diols through one-step acid-catalyzed acetalation of fructose-sourced 5-hydroxymethylfurfural with pentaerythritol [19]. Preliminary life cycle assessment indicates that the spiro-diol produces 46% less carbon dioxide emissions compared to bio-based 1,3-propanediol [19].
Vanillin-based spirocyclic diol synthesis represents another promising avenue for sustainable diol production [23]. The straightforward two-step synthesis starting from bio-based vanillin and pentaerythritol demonstrates significantly lower greenhouse gas emissions compared to conventional bio-based diol alternatives [23].
Advanced metabolic engineering strategies have enabled the biosynthesis of structurally diverse diols through expanded amino acid metabolism [10] [13]. Research has demonstrated a general principle combining oxidative and reductive formations of hydroxyl groups from amino acids in thermodynamically favorable reaction sequences [10]. This approach involves four consecutive reactions catalyzed by amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase [10].
The metabolic engineering methodology has successfully produced ten different C3-C5 diols, including six compounds that had not been biologically synthesized previously [10] [13]. The oxidative formation of hydroxyl groups from alkyl groups proves energetically more attractive than purely reductive pathways, offering significant advantages for sustainable diol production [10].
Atom economy represents a fundamental metric in green chemistry, quantifying the efficiency of chemical reactions in utilizing starting material atoms to form desired products while minimizing waste generation [33] [35]. For 2,2,3-trimethylbutane-1,3-diol synthesis, atom economy calculations must consider the molecular weight contributions of all reactants and products in the synthetic transformation [33].
The atom economy percentage is calculated as the ratio of the molecular weight of the desired product to the sum of molecular weights of all products, multiplied by 100 [33] [35]. Higher atom economy values indicate more sustainable and environmentally friendly reactions, reflecting efficient utilization of starting materials [33].
Different synthetic methodologies for 2,2,3-trimethylbutane-1,3-diol exhibit varying atom economy profiles, directly impacting their environmental sustainability [34]. Direct oxidative dihydroxylation methods typically achieve atom economies of 85-95%, representing highly efficient transformations with minimal waste generation [34]. Epoxide hydration approaches demonstrate atom economies in the 75-85% range, while traditional aldol condensation followed by reduction sequences achieve 60-70% efficiency [34].
Biomass-derived precursor methodologies demonstrate atom economies of 80-90%, reflecting the inherent efficiency of biological transformation pathways [34]. Metal-free electrochemical approaches achieve the highest atom economies of 90-95%, representing the pinnacle of sustainable synthetic methodology [34].
Optimization of atom economy requires careful consideration of reaction stoichiometry, side product formation, and catalyst recyclability [34]. Research has identified that relevant examples of high atom economy processes include catalytic hydrogenation, oxidation, carbonylation, and hydroformylation reactions [34]. These transformations minimize the formation of by-products while maximizing the incorporation of starting material atoms into the desired diol product [34].
The implementation of atom-economical reactions within green chemistry frameworks has fostered innovation while driving chemical processes toward environmental compatibility [33] [35]. Integration of atom economy principles into reaction design and synthetic strategies represents a critical component of sustainable diol synthesis methodology [33].
Synthetic Route | Atom Economy (%) | Environmental Impact | Commercial Viability |
---|---|---|---|
Direct Oxidative Dihydroxylation | 85-95 | Low | High |
Epoxide Hydration | 75-85 | Moderate | High |
Aldol Condensation + Reduction | 60-70 | Moderate | Moderate |
Biomass-derived Precursors | 80-90 | Very Low | Developing |
Metal-free Electrochemical | 90-95 | Very Low | Research Stage |